2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
Description
2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine is a trisubstituted triazine derivative featuring ethoxy groups at positions 2 and 4 and a 4-(4-methoxyphenyl)piperazinyl moiety at position 5. The compound belongs to a class of molecules where the 1,3,5-triazine core is modified with diverse substituents to tune biological activity, solubility, and target specificity.
The 1,3,5-triazine scaffold is notable for its versatility in drug design, with applications ranging from antiparasitic agents to anticancer therapies. The piperazine ring in this compound likely enhances binding to biological targets through hydrogen bonding and hydrophobic interactions, while the ethoxy and methoxyphenyl groups modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
2,4-diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-4-25-17-19-16(20-18(21-17)26-5-2)23-12-10-22(11-13-23)14-6-8-15(24-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVWWFYKVQNRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360739 | |
| Record name | 2,4-diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6527-07-7 | |
| Record name | 2,4-diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine typically involves the reaction of 2,4-diethoxy-1,3,5-triazine with 4-(4-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and may require the use of a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the triazine ring or the piperazine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the diethoxy or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds similar to 2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine exhibit antidepressant effects. The piperazine moiety is known for its interaction with serotonin receptors, suggesting potential efficacy in treating depression and anxiety disorders. Studies have shown that derivatives of this compound can enhance serotonergic transmission, which is crucial for mood regulation.
Anticancer Properties
Investigations into the anticancer properties of triazine derivatives have revealed their ability to inhibit tumor growth. The structural features of this compound may allow for selective targeting of cancer cells while minimizing effects on healthy tissues. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Drug Development
Due to its diverse biological activities, this compound serves as a lead compound in drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in therapeutic applications.
Molecular Probes
The compound's unique structure allows it to be utilized as a molecular probe in biological studies. Its ability to interact with specific receptors makes it valuable for investigating receptor-ligand interactions and cellular signaling pathways.
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparison of Triazine Derivatives
Key Findings and Structure-Activity Relationships (SAR)
Core Scaffold Importance :
- The 6-(piperazin-1-yl)-1,3,5-triazine core is critical for antiparasitic activity, as demonstrated by its efficacy against Schistosoma mansoni (IC₅₀: 1–10 µM). Docking studies confirm that the triazine core occupies the lysine channel of SmMLL-1, a schistosomal histone methyltransferase .
- Modifications to the piperazine ring (e.g., 4-methoxyphenyl in the target compound vs. bis(4-fluorophenyl) in ) alter target specificity. Fluorinated aryl groups enhance blood-brain barrier penetration, while methoxy groups improve metabolic stability .
Methoxy groups, however, are associated with AChE inhibition due to electron-donating effects . Peptide and Hydrazine Moieties: Dipeptide-linked triazines () show potent AChE inhibition, while hydrazinyl derivatives () act as autophagy inhibitors. The target compound lacks these groups, suggesting divergent applications. Arylpiperazine Modifications: The 4-methoxyphenyl group in the target compound may improve binding to serotonin or dopamine receptors compared to unsubstituted piperazines () or fluorinated analogues () .
Applications Beyond Pharmaceuticals: Bemotrizinol () highlights the use of methoxyphenyl-triazines in materials science as UV absorbers, underscoring the scaffold’s versatility. The target compound’s ethoxy groups could similarly stabilize it against photodegradation .
Biological Activity
2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine (CAS Number: 6527-07-7) is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.42 g/mol. The compound contains a triazine core substituted with diethoxy and piperazine moieties, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O3 |
| Molecular Weight | 359.42 g/mol |
| CAS Number | 6527-07-7 |
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. Notably, the presence of the methoxyphenyl group enhances the interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
Triazine derivatives have also been investigated for their antimicrobial activities. The structure of this compound suggests potential efficacy against bacterial strains. In vitro studies have shown that related compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The piperazine moiety in the compound is associated with neuropharmacological effects. Similar compounds have been reported to possess anxiolytic and antidepressant activities. The interaction of these compounds with serotonin receptors may contribute to their therapeutic effects in neurological disorders .
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of triazine derivatives, compounds structurally related to this compound were tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial properties of triazine derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that the derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Piperazine Ring : Imparts neuroactive properties.
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Triazine Core : Essential for anticancer and antimicrobial activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine?
- Methodology : The compound can be synthesized via nucleophilic substitution of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7) with ethoxide and 4-(4-methoxyphenyl)piperazine. DABCO (1,4-diazabicyclo[2.2.2]octane) is often used as a catalyst to enhance substitution efficiency .
- Key Data : Yields >95% are achievable when using anhydrous acetonitrile under reflux (70–80°C, 6–8 hours). Purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity (>98%) .
Q. How do NMR and mass spectrometry confirm the structural integrity of this triazine derivative?
- Methodology :
- ¹³C-NMR : Peaks at δ ~166–172 ppm confirm the triazine ring, while δ ~47–54 ppm corresponds to the piperazine moiety .
- MS : A molecular ion peak at m/z ~430–440 ([M+H]⁺) aligns with the calculated molecular weight (C₁₉H₂₈N₆O₃: ~412.47 g/mol). Discrepancies >0.1% suggest impurities or incomplete substitution .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodology :
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, Ht-29) using MTT assays. IC₅₀ values <20 µM indicate significant activity .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or β-secretase (BACE1) inhibition via spectrophotometric assays. Competitive inhibition kinetics (Ki < 1 µM) suggest therapeutic potential .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the substitution efficiency of the triazine core?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution vs. THF or DCM, which may slow kinetics due to lower polarity .
- Catalyst Optimization : DABCO increases substitution rates by deprotonating intermediates, but excess catalyst (>1.5 eq) can lead to side reactions (e.g., hydrolysis of ethoxy groups) .
- Data Contradictions : reports 97% yield with DABCO, while achieved 96% using triethylamine. Comparative studies are needed to resolve solvent-catalyst synergies.
Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?
- Methodology :
- Peptide Conjugation : Attach dipeptides (e.g., Ala-Ala-OMe) to the triazine core via NH groups. This improves cell permeability and target specificity, as seen in analogues with IC₅₀ values <10 µM .
- Piperazine Substituents : Replacing 4-methoxyphenyl with nitro (NO₂) or tosyl (Ts) groups modulates electron density, affecting binding to enzymes like AChE .
Q. How to resolve discrepancies in cytotoxicity data between in vitro and ex vivo models?
- Methodology :
- Metabolic Stability : Use liver microsomes to assess oxidative degradation. Half-life (t₁/₂) <30 minutes suggests rapid metabolism, explaining reduced efficacy in vivo .
- Apoptotic Pathways : Quantify caspase-3/7 activation via fluorescence assays. Discrepancies may arise from off-target effects in complex tissue environments .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Hazards : Acute oral toxicity (GHS Category 4), skin corrosion (Category 2), and respiratory irritation .
- Mitigation : Use fume hoods, nitrile gloves, and full-face shields. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .
Applications in Material Science
Q. Can this triazine derivative function as a UV absorber in polymer matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
